molecular formula C8H11NO3 B12571915 4-Amino-2-(2-hydroxyethoxy)phenol CAS No. 196198-80-8

4-Amino-2-(2-hydroxyethoxy)phenol

Cat. No.: B12571915
CAS No.: 196198-80-8
M. Wt: 169.18 g/mol
InChI Key: DSVRZWSDAPTPDQ-UHFFFAOYSA-N
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Description

4-Amino-2-(2-hydroxyethoxy)phenol is an organic compound with the molecular formula C8H11NO3 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a hydroxyethoxy group at the 2-position

Properties

CAS No.

196198-80-8

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-amino-2-(2-hydroxyethoxy)phenol

InChI

InChI=1S/C8H11NO3/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5,10-11H,3-4,9H2

InChI Key

DSVRZWSDAPTPDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-hydroxyethoxy)phenol typically involves the hydroxyethylation of 2-amino-5-nitrophenol. The process begins by mixing 2-amino-5-nitrophenol with an alkali and a solvent, followed by the addition of a hydroxyethylation reagent. The reaction is carried out under specific pressure and temperature conditions to yield 2-(3-nitro-6-aminophenoxy)ethanol. This intermediate is then reacted with chloroethyl chloroformate in the presence of a catalyst, followed by condensation and hydrolysis to produce the final product .

Industrial Production Methods

Industrial production methods for 4-Amino-2-(2-hydroxyethoxy)phenol are designed to be economical and environmentally friendly. The process aims to achieve high yield and purity while minimizing waste generation. The use of catalysts and optimized reaction conditions ensures efficient production suitable for large-scale applications .

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-hydroxyethoxy)phenol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-hydroxyethoxy)phenol
  • 4-Amino-2-(2-methoxyethoxy)phenol
  • 2-Amino-4-(2-methoxyethoxy)phenol

Uniqueness

4-Amino-2-(2-hydroxyethoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Amino-2-(2-hydroxyethoxy)phenol, also known by its CAS number 196198-80-8, is a compound of interest due to its potential biological activities and applications in various fields, including medicine and cosmetics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, safety assessments, and relevant case studies.

Chemical Structure and Properties

4-Amino-2-(2-hydroxyethoxy)phenol features an amino group and a hydroxyethoxy substituent on a phenolic ring, which contribute to its reactivity and biological activity. The chemical structure is represented as follows:

C9H13NO3\text{C}_9\text{H}_{13}\text{N}\text{O}_3

This structure allows the compound to interact with various biological targets, potentially influencing cellular processes.

Mechanisms of Biological Activity

The biological activity of 4-Amino-2-(2-hydroxyethoxy)phenol can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial effects against a range of pathogens, making it a candidate for therapeutic applications in infections.
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of 4-Amino-2-(2-hydroxyethoxy)phenol using various assays, including DPPH radical scavenging and ABTS assays. The results indicated significant antioxidant activity comparable to established antioxidants.

2. Antimicrobial Efficacy

In vitro studies demonstrated that 4-Amino-2-(2-hydroxyethoxy)phenol exhibited inhibitory effects against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25

3. Anti-inflammatory Studies

Research involving animal models showed that topical application of formulations containing 4-Amino-2-(2-hydroxyethoxy)phenol led to reduced inflammation markers in skin tissues. Histological analysis revealed decreased leukocyte infiltration and lower levels of pro-inflammatory cytokines.

Safety Assessment

Safety evaluations are crucial for compounds intended for therapeutic or cosmetic use. Studies on the dermal irritation potential of 4-Amino-2-(2-hydroxyethoxy)phenol indicated that it is a weak irritant with minimal sensitization effects. Long-term exposure studies suggested no significant carcinogenic risk associated with its use in hair dyes or topical formulations .

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